molecular formula C12H21N3O2 B1489082 1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one CAS No. 2098065-70-2

1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1489082
CAS No.: 2098065-70-2
M. Wt: 239.31 g/mol
InChI Key: YKPKTWLRBBMDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

This compound interacts with the NLRP3 inflammasome, inhibiting its activation

Biochemical Pathways

The inhibition of the NLRP3 inflammasome by this compound affects the inflammatory response pathway . By preventing the activation of the NLRP3 inflammasome, the compound can reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the NLRP3 inflammasome, the compound can decrease the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response .

Biological Activity

1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has been evaluated against various viral strains, including coronaviruses and influenza viruses.

Virus Type Activity Reference
SARS-CoV-2Moderate inhibition of main protease
Influenza A/H1N1Low micromolar activity
Coxsackievirus B2Moderate protection

The compound's mechanism of action appears to involve inhibition of viral polyprotein processing and RNA synthesis, specifically targeting the main protease (Mpro) of coronaviruses .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and pyrrolidine moieties significantly influence biological activity. For instance, the introduction of specific substituents on the piperidine ring enhances antiviral efficacy. The following table summarizes key findings from SAR studies:

Modification Effect on Activity Reference
Fluorination of aromatic ringsIncreased potency against H1N1
Variations in carbon chain lengthModulated binding affinity
Substitution at N-positionAltered selectivity for viral targets

Study 1: Antiviral Efficacy Against SARS-CoV-2

A detailed study evaluated a series of 63 analogues derived from the core structure of this compound. Four compounds demonstrated significant inhibition of SARS-CoV-2 Mpro, with IC50 values in the micromolar range. The study utilized enzymatic assays to confirm inhibition mechanisms .

Study 2: Broad-Spectrum Antiviral Activity

In another investigation, derivatives were synthesized and screened against a panel of viruses, including HIV and HSV. Compounds showed varying degrees of activity, with some achieving notable cytotoxicity profiles while maintaining antiviral efficacy. Notably, one derivative exhibited an IC50 value of 92 μM against HSV-1 in Vero cells .

Properties

IUPAC Name

1-[4-(3-aminopyrrolidine-1-carbonyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)14-5-2-10(3-6-14)12(17)15-7-4-11(13)8-15/h10-11H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKTWLRBBMDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.